molecular formula C10H17BrF2O B13087669 1-Bromo-2-(2,2-difluoroethoxy)cyclooctane

1-Bromo-2-(2,2-difluoroethoxy)cyclooctane

Cat. No.: B13087669
M. Wt: 271.14 g/mol
InChI Key: IQMZGQBUNDEZLJ-UHFFFAOYSA-N
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Description

1-Bromo-2-(2,2-difluoroethoxy)cyclooctane is a brominated cycloalkane derivative featuring a cyclooctane backbone substituted with a bromine atom at position 1 and a 2,2-difluoroethoxy group (-OCH₂CF₂) at position 2. Its molecular formula is C₁₀H₁₆BrF₂O, with a calculated molecular weight of 270.1 g/mol.

The 8-membered cyclooctane ring provides moderate ring strain compared to smaller cycloalkanes (e.g., cyclopentane or cyclohexane), while the difluoroethoxy group introduces electronegativity and steric bulk.

Properties

Molecular Formula

C10H17BrF2O

Molecular Weight

271.14 g/mol

IUPAC Name

1-bromo-2-(2,2-difluoroethoxy)cyclooctane

InChI

InChI=1S/C10H17BrF2O/c11-8-5-3-1-2-4-6-9(8)14-7-10(12)13/h8-10H,1-7H2

InChI Key

IQMZGQBUNDEZLJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(C(CC1)OCC(F)F)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-2-(2,2-difluoroethoxy)cyclooctane typically involves the reaction of cyclooctanol with bromine and difluoroethanol under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Bromo-2-(2,2-difluoroethoxy)cyclooctane undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed from these reactions vary based on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-Bromo-2-(2,2-difluoroethoxy)cyclooctane has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.

    Medicine: Research involving this compound includes the development of potential therapeutic agents and the study of drug metabolism.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2,2-difluoroethoxy)cyclooctane involves its interaction with molecular targets, such as enzymes and receptors. The bromine and difluoroethoxy groups play a crucial role in the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action are determined by the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of 1-bromo-2-(2,2-difluoroethoxy)cyclooctane with analogous compounds from literature and databases:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ring Size/Type Notable Properties
This compound C₁₀H₁₆BrF₂O 270.1 Br, -OCH₂CF₂ 8-membered (alicyclic) High polarity due to -OCH₂CF₂; potential SN2 substrate
1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane C₉H₁₄Br₃F 380.9 Br, -CBr₂F 8-membered (alicyclic) Highly brominated; increased density and stability
1-Bromo-2-fluorocyclopentane C₅H₈BrF 157.0 Br, F 5-membered (alicyclic) High ring strain; faster reaction kinetics
1,2-Dibromocyclooctane C₈H₁₄Br₂ 273.9 2 Br 8-membered (alicyclic) Liquid state (lq); prone to elimination reactions
1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene C₁₂H₁₆BrFO₃ 323.2 Br, -OCH₂CH(OEt)₂, F 6-membered (aromatic) Resonance effects from aromatic ring; electron-withdrawing F
1-(2-Bromo-tetrafluoroethyl)-cyclohexene C₈H₉BrF₄ 259.1 Br, -CF₂CF₂Br 6-membered (unsaturated) Reactive double bond; high electronegativity from CF₂ groups
2-Bromo-1,1-dimethoxyethane C₄H₉BrO₂ 185.0 Br, 2 -OCH₃ Acyclic Flexible conformation; high solubility in polar solvents

Key Chemical and Physical Property Comparisons

Reactivity: The bromo and difluoroethoxy substituents in the target compound enhance its polarity compared to non-fluorinated analogs like 1,2-dibromocyclooctane . This polarity facilitates interactions in polar solvents and may accelerate nucleophilic substitutions. In contrast, 1-bromo-2-[dibromo(fluoro)methyl]cyclooctane contains three bromine atoms, increasing its molecular weight and density. The trifluoromethyl group may stabilize the compound against oxidation but reduce its leaving-group efficiency.

Ring Size and Strain: The cyclopentane derivative exhibits higher ring strain due to its smaller 5-membered ring, which can enhance reactivity in ring-opening or elimination reactions.

Electronic Effects :

  • Aromatic analogs (e.g., 1-bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene) benefit from resonance stabilization, with electron-donating ethoxy groups counteracting the electron-withdrawing fluorine. In contrast, the alicyclic target compound lacks aromatic resonance, making its reactivity more dependent on inductive effects from fluorine.

Functional Group Diversity :

  • The tetrafluoroethyl group in cyclohexene introduces unsaturation and extreme electronegativity, favoring addition reactions over substitutions. The target compound’s ethoxy group, while electronegative, lacks this unsaturation, directing reactivity toward substitutions or eliminations.

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